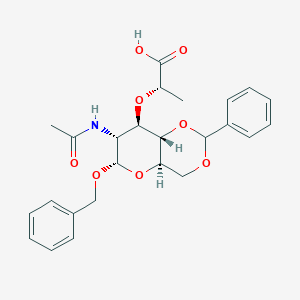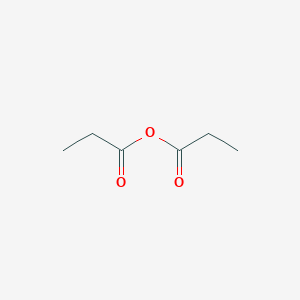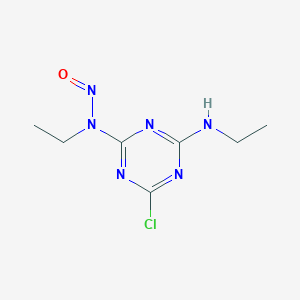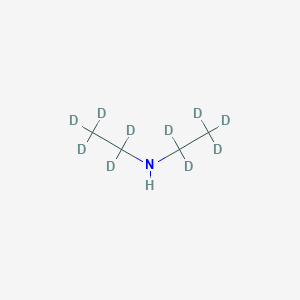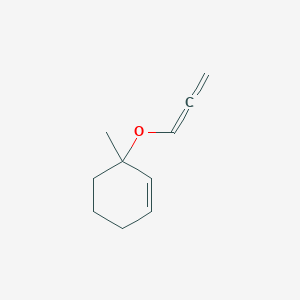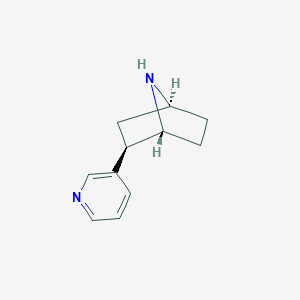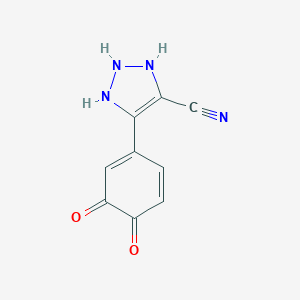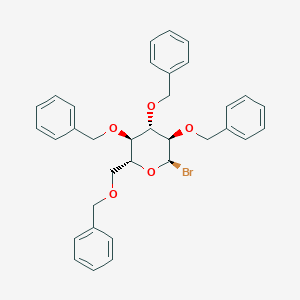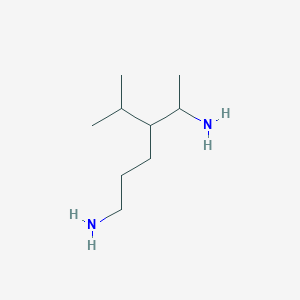
4-Isopropylhexane-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropylhexane-1,5-diamine is an organic compound belonging to the class of aliphatic amines It is characterized by the presence of two amino groups (-NH2) attached to a hexane chain, with an isopropyl group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylhexane-1,5-diamine typically involves the following steps:
Starting Material: The synthesis begins with 4-isopropyl-1,5-hexanedione.
Reductive Amination: The key step involves the reductive amination of 4-isopropyl-1,5-hexanedione with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure hydrogenation and advanced purification techniques ensures the efficient production of this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isopropylhexane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products:
Oxidation: Formation of nitro compounds or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
4-Isopropylhexane-1,5-diamine finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 4-Isopropylhexane-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. The isopropyl group may contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1,6-Hexanediamine: A similar compound with two amino groups but without the isopropyl substitution.
4-Methyl-1,5-hexanediamine: Similar structure with a methyl group instead of an isopropyl group.
4-Ethyl-1,5-hexanediamine: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness: 4-Isopropylhexane-1,5-diamine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
Propriétés
Numéro CAS |
149963-21-3 |
|---|---|
Formule moléculaire |
C9H22N2 |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
4-propan-2-ylhexane-1,5-diamine |
InChI |
InChI=1S/C9H22N2/c1-7(2)9(8(3)11)5-4-6-10/h7-9H,4-6,10-11H2,1-3H3 |
Clé InChI |
GRGWIWJTYBPVSJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN)C(C)N |
SMILES canonique |
CC(C)C(CCCN)C(C)N |
Synonymes |
1,5-Hexanediamine, 4-(1-methylethyl)- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea](/img/structure/B123088.png)
